molecular formula C13H13ClN2OS B14428296 2-Amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide CAS No. 85930-60-5

2-Amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B14428296
CAS No.: 85930-60-5
M. Wt: 280.77 g/mol
InChI Key: WAAFLQYDTPNSKY-UHFFFAOYSA-N
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Description

2-Amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a carboxamide group attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Substituents: The 4,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Amination and Carboxamidation: The amino group can be introduced via nucleophilic substitution reactions, while the carboxamide group can be formed through amidation reactions using carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used to investigate the mechanisms of action of thiophene derivatives in biological systems.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(4-chlorophenyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    2-Amino-N-(2-chlorophenyl)benzamide: Another benzamide derivative with similar functional groups.

Uniqueness

2-Amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene derivatives. This uniqueness can lead to different biological activities and applications.

Properties

CAS No.

85930-60-5

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

2-amino-N-(2-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C13H13ClN2OS/c1-7-8(2)18-12(15)11(7)13(17)16-10-6-4-3-5-9(10)14/h3-6H,15H2,1-2H3,(H,16,17)

InChI Key

WAAFLQYDTPNSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=CC=C2Cl)N)C

Origin of Product

United States

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